3,4-dimethylisoxazol-5(4H)-one

Tautomerism Physicochemical Property Procurement Specification

Common procurement error: ordering '3,4-dimethylisoxazol-5-one' without tautomer specification yields the inactive 2H-form (CAS 18655-21-5) or mixed lots, compromising downstream synthesis. The 4H-tautomer (CAS 15731-93-8) eliminates this ambiguity. • Distinct H-bond donor count (1) ensures predictable solubility and chromatographic behavior. • 98% HPLC purity with defined melting point (49 °C) guarantees batch-to-batch consistency for SAR campaigns. • Enables selective N-functionalization to the sulfisoxazole core (ETA IC₅₀ sub-μM) with ≥85% regioselectivity. Sealed dry, 2-8 °C storage; ambient shipping.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 15731-93-8
Cat. No. B169427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethylisoxazol-5(4H)-one
CAS15731-93-8
Synonyms3,4-dimethylisoxazol-5(4H)-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1C(=NOC1=O)C
InChIInChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3
InChIKeyUYYXCVRLRKSYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylisoxazol-5(4H)-one Identity & Procurement


3,4-Dimethylisoxazol-5(4H)-one is a 4H‑tautomeric isoxazol‑5‑one heterocycle (C₅H₇NO₂, MW 113.11 g/mol) bearing methyl substituents at positions 3 and 4. It is supplied as a research‑grade building block with a typical purity of 98% (HPLC) and is listed under MDL number MFCD00971937 . The 4H‑tautomer is distinct from the 2H‑tautomer (CAS 18655‑21‑5) in both its spectroscopic signature and its reactivity profile, which is critical for downstream synthetic planning [1].

1
4H-tautomer building block for heterocycle synthesis and medicinal chemistry derivatization
2
Research-grade purity context reported at 98% (HPLC) supporting downstream coupling reactions
3
Structural scaffold relevance for sulfisoxazole analog synthesis and receptor-binding probe development

3,4-Dimethylisoxazol-5(4H)-one Tautomer Procurement Risk


Generic purchasing of “3,4‑dimethylisoxazol‑5‑one” without tautomer specification frequently results in delivery of the 2H‑tautomer (CAS 18655‑21‑5) or a mixed tautomer lot. The 4H‑tautomer (CAS 15731‑93‑8) exhibits a distinct hydrogen‑bond donor count (1 vs 0 for the 2H‑form) and a higher computed XLogP3‑AA (1.1 vs 0.3 for the 2H‑analog), which directly impact solubility, chromatographic behavior, and regioselectivity in subsequent N‑ or C‑functionalization reactions [1][2]. Substitution with 3‑methylisoxazol‑5(4H)‑one (CAS 1517‑96‑0) alters the steric and electronic environment at the 4‑position, invalidating structure‑activity relationships established for the 3,4‑dimethyl scaffold [3].

Property
Target (4H-Tautomer)
Substitute Risk
Tautomer Identity
4H-tautomer (CAS 15731-93-8); distinct H-bond donor count
2H-tautomer (CAS 18655-21-5) or mixed lot may shift solubility and chromatographic behavior
Substitution Pattern
3,4-dimethyl scaffold preserves receptor-interaction context
3-methyl analog (CAS 1517-96-0) alters steric environment and may invalidate structure-activity relationships
Lipophilicity Profile
Reported XLogP3 context supports biphasic reaction media partitioning
Lower computed XLogP3 for 2H-form may change reversed-phase HPLC elution order

3,4-Dimethylisoxazol-5(4H)-one Differentiation Evidence


4H vs 2H Tautomer Lipophilicity Difference

The 4H‑tautomer (CAS 15731‑93‑8) possesses one H‑bond donor (N–H) and a computed XLogP3‑AA of 1.1, whereas the 2H‑tautomer (CID 544117) has zero H‑bond donors and an XLogP3‑AA of 0.3. The difference of +0.8 log units indicates a 6.3‑fold higher predicted octanol‑water partition coefficient for the 4H‑form, meaning it will elute later on reversed‑phase HPLC and partition differently in biphasic reaction media [1][2]. The 4H‑tautomer also exhibits a melting point of 49 °C and a boiling point of 88 °C at 0.2 mmHg, allowing unambiguous identity confirmation by thermal analysis .

Tautomer Lipophilicity
Head-to-head
Δ XLogP3 = +0.8 (≈ 6.3× higher predicted partition coefficient for 4H-tautomer)
Supports tautomer-specific chromatographic and solubility review
Computed values; experimental confirmation recommended for method development
Tautomerism Physicochemical Property Procurement Specification

Sulfisoxazole Scaffold ETA Affinity

The 3,4‑dimethylisoxazol‑5‑yl moiety is the pharmacophoric core of sulfisoxazole (4‑amino‑N‑(3,4‑dimethylisoxazol‑5‑yl)benzenesulfonamide), an FDA‑approved sulfonamide antibiotic and endothelin receptor antagonist. Sulfisoxazole displays IC₅₀ values of 0.60 μM against endothelin receptor A (ETA) and 22 μM against endothelin receptor B (ETB), while the des‑methyl analog (3‑methylisoxazol‑5‑yl sulfonamide) shows >10‑fold reduced ETA affinity [1]. Although the free 3,4‑dimethylisoxazol‑5(4H)‑one building block is not itself the active principle, procurement of the exact 3,4‑dimethyl‑4H scaffold is mandatory for synthesizing derivatives that reproduce this receptor selectivity profile.

Scaffold ETA Affinity
Class-level
Sulfisoxazole-derived ETA IC₅₀ = 0.60 μM vs. >10-fold reduced affinity for des-methyl analog
3,4-Dimethyl scaffold context supports receptor-selectivity interpretation
Derived from sulfonamide conjugate data; free building block requires independent validation
Medicinal Chemistry Endothelin Receptor Sulfonamide Antibacterial

Purity and Supply Advantage

The commercially listed purity for 3,4‑dimethylisoxazol‑5(4H)‑one (CAS 15731‑93‑8) is 98% (HPLC), with a confirmed melting point of 49 °C . In contrast, the closest commercially available analog, 3‑methylisoxazol‑5(4H)‑one (CAS 1517‑96‑0), is typically offered at 95% purity and is now listed as discontinued by a major supplier . The 3‑percentage‑point purity difference, combined with a well‑defined crystalline melting point, reduces the risk of unidentified impurities interfering with catalytic or multicomponent reactions where the building block serves as a limiting reagent.

Purity & Supply
Specification review
98% (HPLC) with defined melting point (49 °C); active multi-supplier availability
Lot-to-lot consistency context supports procurement decisions
Source-specific review; 3-methyl analog discontinued by major supplier
Quality Control Procurement Analytical Specification

Steglich Rearrangement Regioselectivity

Quantum‑chemical calculations on isoxazol‑5(4H)‑one scaffolds demonstrate that the 3,4‑dimethyl substitution pattern lowers the activation barrier for N‑acyloxy adduct formation via the Steglich rearrangement relative to the C‑acyloxy pathway, achieving N‑regioselectivity ≥ 85% under DMAP‑catalyzed conditions. Unsubstituted or 3‑monosubstituted isoxazol‑5(4H)‑ones display lower computed N‑selectivity (≈ 60–70%), highlighting the directing effect of the 4‑methyl group [1]. This predictive regioselectivity advantage is directly relevant to users who functionalize the isoxazolone core.

Steglich Regioselectivity
Class-level
Computed N-acyloxy selectivity ≥ 85% for 3,4-dimethyl scaffold (DFT, DMAP-catalyzed)
Supports synthetic planning and purification workflow review
Class-level DFT prediction; experimental validation under specific conditions recommended
Synthetic Chemistry Regioselectivity DFT Calculation

3,4-Dimethylisoxazol-5(4H)-one Application Scenarios


ETA Antagonist Synthesis

The 3,4‑dimethylisoxazol‑5‑yl group is the privileged sulfonamide substituent in sulfisoxazole and related ETA‑selective antagonists. Procuring the exact 4H‑tautomer building block ensures reproducible synthesis of the N‑(3,4‑dimethylisoxazol‑5‑yl)benzenesulfonamide core, which delivers ETA IC₅₀ values in the sub‑micromolar range, while incorrect tautomer or methyl‑deficient analogs compromise affinity [1].

Multicomponent Synthesis with Regioselectivity

In DMAP‑ or L‑valine‑catalyzed three‑component reactions yielding 3,4‑disubstituted isoxazol‑5(4H)‑ones, the 3,4‑dimethyl starting material streamlines product purification because the 4‑methyl group directs Steglich rearrangement toward the N‑acyloxy regioisomer with ≥85% computed selectivity, reducing by‑product formation and chromatographic burden relative to less substituted analogs [2].

BET Bromodomain and DNA-PK Inhibitor Probes

Derivatives bearing the 3,4‑dimethylisoxazol‑5‑yl moiety have been reported as BET bromodomain ligands and DNA‑PK inhibitors (BindingDB ID BDBM225300, DNA‑PK IC₅₀ = 5.0 μM). Access to the high‑purity (98%) 4H‑building block, with well‑defined melting point (49 °C), eliminates tautomer ambiguity and ensures batch‑to‑batch consistency essential for quantitative biochemical SAR campaigns [3].

Application
Selection Property
Validation Focus
ETA Antagonist Synthesis
3,4-Dimethyl scaffold fidelity for sulfonamide core construction
Receptor-binding assay reproducibility; scaffold-activity relationship review
Regioselective Multicomponent Synthesis
4-Methyl-directed Steglich rearrangement context
N- vs C-acyloxy regioisomer ratio; chromatographic burden assessment
BET/DNA-PK Probe Development
High-purity 4H-tautomer with defined melting point identity
Batch-to-batch consistency for biochemical SAR campaigns; tautomer identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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